molecular formula C13H15ClN2O4 B5337378 4-(2-chloro-4-nitrobenzoyl)-2,6-dimethylmorpholine

4-(2-chloro-4-nitrobenzoyl)-2,6-dimethylmorpholine

Cat. No.: B5337378
M. Wt: 298.72 g/mol
InChI Key: QWUNRULDLDWOOC-UHFFFAOYSA-N
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Description

4-(2-chloro-4-nitrobenzoyl)-2,6-dimethylmorpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a 2-chloro-4-nitrobenzoyl group attached to a 2,6-dimethylmorpholine ring

Safety and Hazards

“2-Chloro-4-nitrobenzoyl chloride” is classified as a dangerous substance. It can cause severe skin burns and eye damage . It’s recommended to handle it with protective gloves, clothing, and eye/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-4-nitrobenzoyl)-2,6-dimethylmorpholine typically involves the reaction of 2-chloro-4-nitrobenzoyl chloride with 2,6-dimethylmorpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloro-4-nitrobenzoyl)-2,6-dimethylmorpholine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the 2-chloro-4-nitrobenzoyl group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and morpholine derivative.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like amines or thiols, solvents such as ethanol or methanol, and temperatures ranging from room temperature to 50°C.

    Reduction: Hydrogen gas, palladium on carbon catalyst, and solvents like ethanol or methanol.

    Hydrolysis: Acidic or basic aqueous solutions, temperatures ranging from room temperature to 100°C.

Major Products Formed

    Nucleophilic substitution: Substituted benzoyl derivatives.

    Reduction: 4-(2-chloro-4-aminobenzoyl)-2,6-dimethylmorpholine.

    Hydrolysis: 2-chloro-4-nitrobenzoic acid and 2,6-dimethylmorpholine.

Scientific Research Applications

4-(2-chloro-4-nitrobenzoyl)-2,6-dimethylmorpholine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-chloro-4-nitrobenzoyl)-2,6-dimethylmorpholine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The presence of the nitro and chloro groups in the benzoyl moiety contributes to its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-nitrobenzoyl chloride
  • 4-nitrobenzoyl chloride
  • 2-chloro-4-nitrobenzoic acid

Uniqueness

4-(2-chloro-4-nitrobenzoyl)-2,6-dimethylmorpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The combination of the 2-chloro-4-nitrobenzoyl group with the 2,6-dimethylmorpholine ring enhances its potential for diverse applications compared to its simpler analogs.

Properties

IUPAC Name

(2-chloro-4-nitrophenyl)-(2,6-dimethylmorpholin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O4/c1-8-6-15(7-9(2)20-8)13(17)11-4-3-10(16(18)19)5-12(11)14/h3-5,8-9H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUNRULDLDWOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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